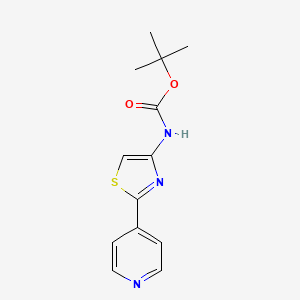

2-(piridin-4-il)tiazol-4-ilcarbamato de tert-butilo

Descripción general

Descripción

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is a chemical compound with the molecular weight of 277.35 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is1S/C13H15N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,16,17) . Physical and Chemical Properties Analysis

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is a powder at room temperature . It has a molecular weight of 277.35 .Aplicaciones Científicas De Investigación

Catálisis asimétrica

Este compuesto se utiliza como ligando en la catálisis asimétrica. Se ha demostrado que facilita la adición conjugada asimétrica catalítica de ácidos ariborónicos a enonas cíclicas, β,β-disustituidas. Esta reacción es notable por su insensibilidad al oxígeno y su alta tolerancia al agua, lo que produce cetonas cíclicas con estereocentros cuaternarios β-bencílicos con altos rendimientos y enantioselectividades .

Síntesis de ligandos de piridinooxazolina

El 2-(piridin-4-il)tiazol-4-ilcarbamato de tert-butilo es un precursor en la síntesis de ligandos de piridinooxazolina (PyOx). Estos ligandos son una clase creciente de ligandos dinitrógeno bidentatos utilizados en varios procesos catalíticos asimétricos .

Optimización de rutas sintéticas

Los investigadores han desarrollado una ruta sintética eficiente, confiable y escalable para este compuesto a partir de ácido picolínico, un producto químico económico y disponible comercialmente. Esto aborda la necesidad de rendimientos consistentes y simplifica los procesos de purificación asociados previamente con su síntesis .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of “tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate” is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Mode of Action

It is known to interact with its target, methionine aminopeptidase 1, leading to changes in the enzyme’s function .

Análisis Bioquímico

Biochemical Properties

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to altered cellular responses. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes. These effects on cellular processes highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can also result in changes in cellular function, such as altered gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, such as toxicity or organ damage. Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their levels. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate within cells and tissues are critical factors that influence its efficacy and toxicity. The compound can be transported across cell membranes by specific transporters or binding proteins, affecting its localization and accumulation within cells. Additionally, the compound’s distribution within tissues can influence its therapeutic effects and potential side effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Propiedades

IUPAC Name |

tert-butyl N-(2-pyridin-4-yl-1,3-thiazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWCFJQHZQVNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC(=N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

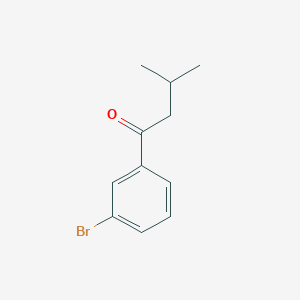

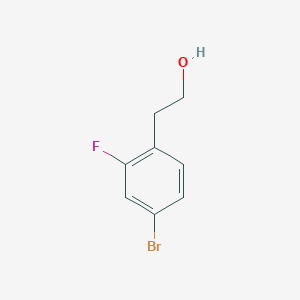

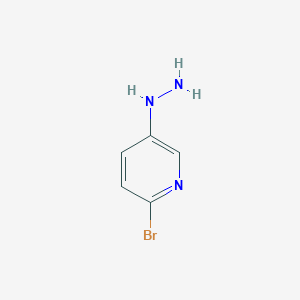

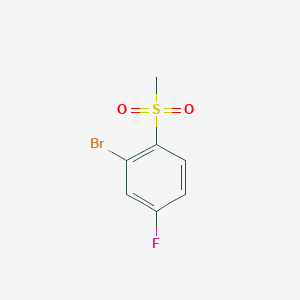

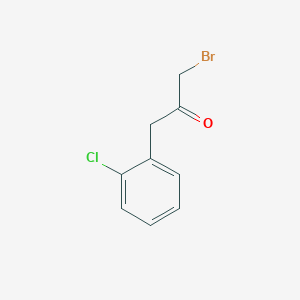

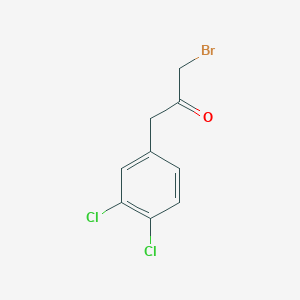

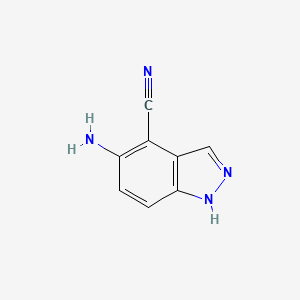

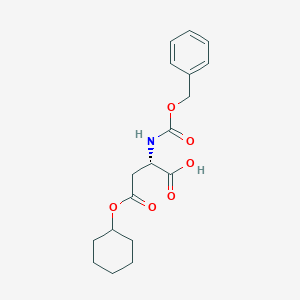

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1523661.png)